2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine
Description
2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine is a quinazoline derivative characterized by a 2-chloro-substituted quinazoline core and a bis-alkylated amine at the 4-position. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and anticancer activity .
Properties
CAS No. |
84347-18-2 |
|---|---|
Molecular Formula |
C16H21Cl2N3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H21Cl2N3/c1-12(2)11-21(10-6-5-9-17)15-13-7-3-4-8-14(13)19-16(18)20-15/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
InChI Key |
NMMKYYPHUNXXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine typically involves the reaction of quinazoline derivatives with appropriate alkylating agents. One common method involves the reaction of 2-chloroquinazoline with 4-chlorobutylamine and isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable candidate for further research and development.
Anticancer Activity
Quinazoline derivatives, including 2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine, have been studied for their potential anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : Quinazoline derivatives may induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth by interfering with specific signaling pathways involved in cell division and survival.
- Case Studies : A study highlighted that related quinazoline compounds exhibited IC50 values in the micromolar range against breast cancer cells, indicating significant anticancer potential .
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity against a variety of pathogens:
- Spectrum of Activity : In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, which are critical for bacterial survival and replication .
Research Findings Summary Table
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Quinazoline derivatives vary significantly in their substituents, influencing their chemical behavior and biological activity. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects :
- Chlorine Position : 2-Chloro substitution (target compound) is common in kinase inhibitors, whereas 7-chloro derivatives (e.g., ) may alter binding affinity due to steric and electronic effects.
- Alkyl Chains : The 4-chlorobutyl and 2-methylpropyl groups in the target compound enhance lipophilicity compared to shorter chains (e.g., cyclopropylmethyl in ). This may improve membrane permeability but reduce solubility.
Synthetic Routes :
- The target compound can be synthesized via nucleophilic substitution of 2,4-dichloroquinazoline with 4-chlorobutylamine and 2-methylpropylamine, analogous to methods in .
- Contrastingly, nitration or iodination steps are required for analogs with electron-withdrawing groups (e.g., 6-iodo derivatives in ).
Biological Activity: Kinase Inhibition: Compounds like 2-chloro-6,7-dimethoxy-N-(4-pyrrolidinylbutyl)quinazolin-4-amine () show substrate-competitive inhibition, suggesting the target compound may share similar mechanisms. Anticancer Potential: N-(3-chloro-4-fluorophenyl) derivatives () exhibit cytotoxicity, implying that the chloro and alkyl groups in the target compound could modulate apoptosis pathways.
Research Findings and Implications
- Lipophilicity vs. Solubility : The 4-chlorobutyl chain in the target compound may increase logP values compared to analogs with polar groups (e.g., methoxybenzyl in ), necessitating formulation optimization for drug delivery.
- Selectivity: Bis-alkylation at the 4-position (as in the target compound) could reduce off-target effects compared to mono-alkylated derivatives (e.g., ), as seen in kinase inhibitor design .
- Synthetic Scalability : The absence of nitro or iodine groups simplifies synthesis relative to iodinated analogs (), which require stringent reaction conditions.
Biological Activity
2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound, with the molecular formula , has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
- Molecular Formula :
- Molecular Weight : 326.3 g/mol
- CAS Number : 84347-18-2
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H21Cl2N3 |
| Molecular Weight | 326.3 g/mol |
| CAS Number | 84347-18-2 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of quinazoline derivatives with alkylating agents. A common method includes reacting 2-chloroquinazoline with 4-chlorobutylamine and isobutylamine in the presence of a base such as potassium carbonate, using dimethylformamide (DMF) as a solvent under elevated temperatures.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as HePG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The mechanism often involves the inhibition of specific kinases or enzymes crucial for tumor growth .
In vitro assays demonstrated that compounds similar to this compound can induce apoptosis and cell cycle arrest, leading to reduced viability of cancer cells .
Antimicrobial Activity
The biological evaluation of quinazoline derivatives has also revealed antimicrobial properties. Studies suggest that these compounds can exhibit activity against various bacterial strains, making them potential candidates for developing new antibacterial agents .
Anti-inflammatory Effects
Quinazoline derivatives are known for their anti-inflammatory effects as well. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been documented in several studies, indicating their potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- Receptor Modulation : It may act on certain receptors, altering their activity and leading to downstream effects that promote apoptosis or inhibit proliferation.
- Enzyme Interaction : The compound could bind to enzymes linked to inflammation or cancer progression, thereby exerting therapeutic effects.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various quinazoline derivatives found that those containing similar side chains exhibited significant inhibition against HePG2 and MCF7 cell lines, with IC50 values indicating potent activity .
- Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of these compounds to their target proteins, providing insights into their potential efficacy as therapeutic agents .
- In Vivo Studies : Further investigations into animal models have shown promising results in tumor inhibition when treated with quinazoline derivatives, suggesting a potential pathway for clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine?
- The synthesis of quinazoline derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized by reacting 4-chloroquinazoline precursors with substituted amines in solvents like ethanol or DMF under reflux, followed by purification via recrystallization (e.g., acetone or methanol) . Key steps include optimizing reaction time (e.g., 4 hours at room temperature for coupling) and using bases like Et₃N to enhance nucleophilic substitution .
Q. How can the purity and structural integrity of this compound be validated?
- Characterization should include:
- Melting point analysis (e.g., 204–206°C for similar derivatives) .
- Spectroscopic techniques :
- IR spectroscopy to confirm functional groups (e.g., C-Cl stretches at ~750 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent integration and regioselectivity (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ± 0.001 Da accuracy) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Initial screening could include:
- Caspase-3 activation assays (EC₅₀ determination) to assess apoptosis induction .
- Tubulin polymerization inhibition (IC₅₀ via spectrophotometry) .
- Cell proliferation assays (e.g., GI₅₀ in cancer cell lines like T47D) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the quinazoline core) influence biological activity?
- Structure-Activity Relationship (SAR) :
- The methyl group on the nitrogen linker is critical for apoptosis-inducing activity in 4-anilinoquinazolines, while substitutions at positions 6 and 7 reduce potency .
- Morpholinyl or imidazolyl side chains enhance solubility and target binding via hydrogen bonding .
- 3D-QSAR modeling can predict activity by correlating steric/electrostatic fields with experimental data .
Q. What challenges arise in ensuring regioselectivity during synthesis?
- Regioisomer formation (e.g., 2-chloro vs. 4-chloro derivatives) can occur during nucleophilic substitution. Strategies include:
- Temperature control (e.g., room temperature to minimize side reactions) .
- NMR monitoring (e.g., ¹⁹F NMR at δ –122.0 ppm to distinguish isomers) .
Q. How can in vivo efficacy be evaluated for this compound?
- Rodent models :
- MX-1 breast cancer xenografts to assess tumor growth inhibition .
- Stress-induced hyperthermia or ACTH secretion for neuropharmacological studies .
Q. What computational tools aid in optimizing this compound’s derivatives?
- 3D-QSAR with CoMFA/CoMSIA to map steric/electronic requirements .
- Molecular docking (e.g., into CRF₁ or tubulin binding pockets) to predict interactions .
Methodological Best Practices
Q. How should this compound be handled and stored to maintain stability?
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Handling : Use anhydrous solvents (e.g., DMF) and moisture-free conditions during synthesis .
Q. What analytical techniques resolve conflicting data in structural characterization?
- X-ray crystallography (e.g., single-crystal diffraction with R factor < 0.1) provides unambiguous confirmation .
- LC-MS/MS detects trace impurities (e.g., regioisomers at 0.1% levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
